REACTION_CXSMILES
|
F[C:2]1[C:3]([S:15]([CH3:18])(=[O:17])=[O:16])=[C:4]([CH:8]=[CH:9][C:10]=1[C:11]([F:14])([F:13])[F:12])[C:5]([OH:7])=[O:6].[CH3:19][NH2:20].Cl>>[CH3:19][NH:20][C:2]1[C:3]([S:15]([CH3:18])(=[O:17])=[O:16])=[C:4]([CH:8]=[CH:9][C:10]=1[C:11]([F:14])([F:13])[F:12])[C:5]([OH:7])=[O:6]
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Name
|
3-fluoro-2-methylsulfonyl-4-trifluoromethylbenzoic acid
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Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(C(=O)O)C=CC1C(F)(F)F)S(=O)(=O)C
|
Name
|
|
Quantity
|
12.1 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 4 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was subsequently cooled in an ice-bath
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off with suction
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
CNC=1C(=C(C(=O)O)C=CC1C(F)(F)F)S(=O)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |